molecular formula C10H14O2Si B1243736 2-(Trimethylsilyl)benzoic acid CAS No. 15290-27-4

2-(Trimethylsilyl)benzoic acid

Cat. No.: B1243736
CAS No.: 15290-27-4
M. Wt: 194.3 g/mol
InChI Key: RNDXXCYFOLTSPJ-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)benzoic acid is an organosilicon compound with the molecular formula C10H14O2Si. It is characterized by the presence of a trimethylsilyl group attached to the benzoic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a catalyst or under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include silylated derivatives with various functional groups.

    Oxidation Reactions: Products include oxidized benzoic acid derivatives.

    Reduction Reactions: Products include alcohols and other reduced compounds.

Scientific Research Applications

2-(Trimethylsilyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.

    Biology: The compound is employed in the study of biological systems, where it serves as a probe for investigating enzyme activities and metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals, where its unique properties enhance the stability and bioavailability of drug molecules.

    Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)benzoic acid exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective transformations and the synthesis of complex molecules. The compound’s effects are mediated through pathways involving the formation and cleavage of silyl bonds.

Comparison with Similar Compounds

2-(Trimethylsilyl)benzoic acid can be compared with other silylated benzoic acid derivatives, such as:

  • 4-(Trimethylsilyl)benzoic acid
  • 3-(Trimethylsilyl)benzoic acid
  • 2-(Trimethylsilyl)phenylacetic acid

Uniqueness: The unique positioning of the trimethylsilyl group in this compound imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its isomers. This makes it particularly useful in specific synthetic applications where selectivity and stability are crucial.

Properties

IUPAC Name

2-trimethylsilylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDXXCYFOLTSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450848
Record name 2-(trimethylsilyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15290-27-4
Record name 2-(trimethylsilyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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